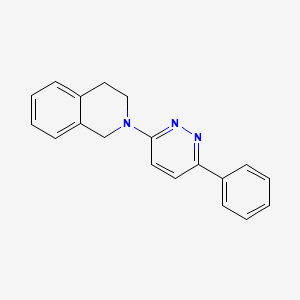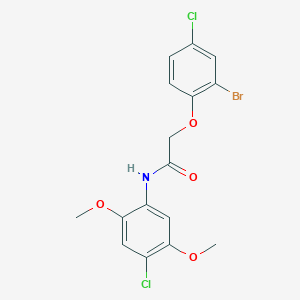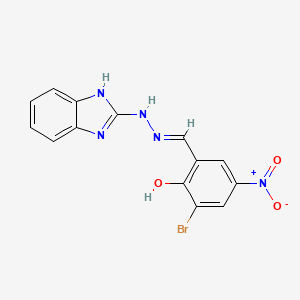![molecular formula C20H30N2O B6044067 (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide](/img/structure/B6044067.png)
(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which plays a role in pain, anxiety, and inflammation. URB597 is a promising compound for the treatment of various neurological and psychiatric disorders.
作用機序
(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide selectively inhibits FAAH, which leads to an increase in anandamide levels in the brain. Anandamide acts on cannabinoid receptors, which are involved in regulating pain, mood, and appetite. By increasing anandamide levels, (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide can modulate these processes.
Biochemical and Physiological Effects:
(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide has been shown to increase anandamide levels in the brain, which can lead to a variety of effects. In animal models, (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide has been shown to reduce pain, anxiety, and depression-like behaviors. (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide has also been shown to reduce drug-seeking behavior, suggesting potential for addiction treatment.
実験室実験の利点と制限
(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide is a useful tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, its effects are not specific to anandamide, as it can also increase levels of other fatty acid amides. Additionally, (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide has a short half-life and must be administered frequently to maintain its effects.
将来の方向性
There are several potential future directions for research on (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide. One area of interest is its potential in treating various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression. (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide may also have potential in treating addiction and other substance use disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide.
合成法
(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide can be synthesized through a multi-step process starting with the reaction of 1,5-dibromopentane with 3-phenylpropylamine to form 1-(3-phenylpropyl)-piperidine. This intermediate is then reacted with 4-methyl-2-pentenoyl chloride to yield (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide.
科学的研究の応用
(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide has also been investigated for its potential in treating addiction, as it has been shown to reduce drug-seeking behavior in rodents.
特性
IUPAC Name |
(E)-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]pent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-17(2)12-13-20(23)21-19-11-7-15-22(16-19)14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,17,19H,6-7,10-11,14-16H2,1-2H3,(H,21,23)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEGXMIIEALPJW-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)NC1CCCN(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)NC1CCCN(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1-(2-phenylethyl)-1H-1,2,3-triazole](/img/structure/B6043987.png)
![1-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6043988.png)
![3-(acetylamino)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6043991.png)



![N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6044025.png)


![3-[2-(1-azocanyl)-2-oxoethyl]-4-methyl-2-piperazinone](/img/structure/B6044041.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B6044042.png)
![1-[(4-methylphenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6044054.png)
![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6044062.png)
![ethyl 4-(aminocarbonyl)-5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6044078.png)